molecular formula C18H17F2NO3 B2886367 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 1008282-56-1

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No. B2886367
CAS RN: 1008282-56-1
M. Wt: 333.335
InChI Key: LXIMBNCJZAXLRF-UHFFFAOYSA-N
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Description

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate, commonly known as DFOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of β-keto esters and is known to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Drug Development and Pharmacology

The compound’s structure suggests potential utility in drug development, particularly due to the presence of difluorophenyl and phenylbutanoate groups which are often seen in pharmacologically active molecules. While specific data on this compound is not readily available, structurally similar compounds have been explored for their interactions with biological targets such as kinesin-like protein KIF11 . This suggests potential applications in the development of therapeutic agents targeting cancer or neurodegenerative diseases.

properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-2-14(12-6-4-3-5-7-12)18(23)24-11-17(22)21-16-10-13(19)8-9-15(16)20/h3-10,14H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIMBNCJZAXLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate

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